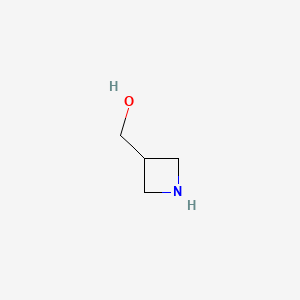

Azetidin-3-ylmethanol

Description

Significance of Azetidine (B1206935) Ring Systems as Privileged Scaffolds in Drug Discovery and Development

The azetidine ring is a four-membered saturated heterocycle containing a nitrogen atom. Historically, such small, strained rings were often avoided by medicinal chemists due to concerns about their stability. acs.orgrsc.org However, in recent decades, the azetidine scaffold has emerged as a "privileged scaffold" in drug discovery. rsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a range of biologically active compounds.

The significance of the azetidine ring can be attributed to several key factors:

Structural Rigidity and Three-Dimensionality: The strained nature of the four-membered ring imparts a high degree of rigidity, which is a desirable trait in drug design. orgsyn.org This conformational restriction can lead to a higher binding affinity for target proteins by reducing the entropic penalty upon binding. google.com The non-planar, three-dimensional structure of the azetidine ring is also a valuable feature for exploring chemical space beyond the flat, aromatic rings common in many older drugs. bris.ac.uk

Improved Physicochemical Properties: Incorporation of an azetidine moiety into a drug candidate can lead to improvements in key properties such as solubility and metabolic stability. bris.ac.ukmdpi.com The nitrogen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility, while the scaffold itself can be more resistant to metabolic degradation compared to larger, more flexible ring systems. mdpi.com

Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other common chemical groups. rsc.org For example, it has been used to replace larger or more lipophilic groups like piperidine (B6355638) or phenyl rings, leading to compounds with improved pharmacological profiles. nih.gov This strategy allows for the fine-tuning of a molecule's properties to enhance potency or reduce off-target effects.

The value of the azetidine scaffold is evidenced by its presence in several approved pharmaceutical agents, demonstrating its clinical and commercial relevance.

Table 1: Examples of FDA-Approved Drugs Containing an Azetidine Scaffold

| Drug Name | Therapeutic Area | Key Feature of Azetidine |

|---|---|---|

| Azelnidipine | Antihypertensive | A component of the dihydropyridine (B1217469) structure, contributing to its calcium channel blocking activity. rsc.orggoogle.com |

| Cobimetinib | Anticancer | Acts as a mitogen-activated protein kinase inhibitor. rsc.org |

Azetidin-3-ylmethanol as a Versatile Azetidine Building Block: Research Perspectives

This compound, with its characteristic azetidine ring and a primary alcohol functional group, serves as a highly versatile building block in organic synthesis. medchemexpress.com Its utility lies in the ability to functionalize both the ring nitrogen and the hydroxyl group, allowing for the construction of a diverse array of more complex molecules. The N-protected form, 1-Boc-azetidine-3-yl-methanol, is particularly common in synthesis as it allows for selective reactions at the hydroxyl group before deprotection and subsequent modification of the nitrogen. google.com

The hydroxymethyl group (-CH₂OH) at the 3-position is a key site for chemical modification. For instance, it can be readily converted into other functional groups. A notable example is its use in the synthesis of fluorinated azetidine derivatives. In one synthetic sequence, (1-(2-(benzyloxy)ethyl)azetidin-3-yl)methanol is first subjected to sulfonylation to form a mesylate or tosylate. This intermediate then undergoes fluorination, demonstrating a pathway to introduce fluorine, a common element in modern pharmaceuticals for modulating metabolic stability and binding affinity. google.com

Furthermore, this compound and its derivatives are employed as intermediates in the creation of a wide range of bioactive molecules. For example, it is used as a non-cleavable ADC (Antibody-Drug Conjugate) linker and as a component in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are emerging therapeutic modalities. google.com

The synthetic utility of this compound is highlighted in various reaction types:

Esterification and Etherification: The hydroxyl group can be readily esterified or etherified to introduce a variety of substituents. uni-muenchen.de

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic transformations such as reductive amination or amide bond formation.

N-Functionalization: The secondary amine of the azetidine ring (after deprotection if necessary) is a nucleophilic site that can be alkylated, acylated, or arylated to build molecular complexity.

Table 2: Key Reactions and Applications of this compound Derivatives

| Starting Material Derivative | Reaction Type | Product Type | Application/Significance |

|---|---|---|---|

| (1-Protected-azetidin-3-yl)methanol | Sulfonylation, then Fluorination | 3-(Fluoromethyl)azetidine derivative | Synthesis of fluorinated analogues for medicinal chemistry. google.com |

| 1-Boc-azetidin-3-yl-methanol | Multi-step synthesis | ADC Linkers, PROTAC Linkers | Development of advanced therapeutic modalities. google.com |

| This compound | Esterification with Acetyl Chloride | Azetidin-3-yl acetate | Introduction of ester functionality for property modulation. uni-muenchen.de |

Historical Development and Evolution of Research Involving Azetidine Scaffolds

The study of azetidines has a history marked by initial synthetic challenges that have given way to sophisticated modern methodologies. Early methods for constructing the four-membered azetidine ring were often difficult and resulted in low yields, largely due to the inherent ring strain of the system. acs.org Traditional approaches often relied on intramolecular cyclization reactions, which could be inefficient. orgsyn.org

The development of azetidine chemistry was significantly propelled by the discovery and importance of β-lactam antibiotics like penicillin, which contain a related azetidin-2-one (B1220530) structure. medchemexpress.com This spurred interest in four-membered nitrogen heterocycles and led to more focused efforts to develop general and efficient synthetic routes to the fully saturated azetidine core.

Over the past few decades, a number of innovative synthetic methods have made azetidines much more accessible for research and development:

Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene offers a direct route to functionalized azetidines.

Ring-Opening of Strained Bicycles: The strain-release-driven ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes has emerged as a powerful strategy for producing substituted azetidines. mdpi.com

Palladium-Catalyzed Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of N-aryl azetidines.

Lewis Acid Catalysis: More recently, methods involving Lewis acid-catalyzed intramolecular aminolysis of epoxy amines have provided novel pathways to azetidine derivatives.

This evolution from challenging classical syntheses to a diverse toolkit of modern reactions has been crucial in establishing azetidines, and by extension building blocks like this compound, as staples in the library of medicinal and synthetic chemists. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-3-4-1-5-2-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVWVYIAQBJHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539554 | |

| Record name | (Azetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95849-02-8 | |

| Record name | (Azetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (azetidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Azetidin 3 Ylmethanol and Its Structural Congeners

Regio- and Diastereoselective Synthesis of Azetidin-3-ylmethanol Derivatives

The precise control of regioselectivity and diastereoselectivity is paramount in the synthesis of substituted azetidines. Various strategies have been developed to address this challenge, enabling the synthesis of complex azetidine-containing molecules with high levels of stereochemical purity.

Superbase-Induced Ring Formation Reactions

Superbase-induced cyclization reactions have emerged as a powerful tool for the construction of the azetidine (B1206935) ring. These reactions often proceed with high regio- and diastereoselectivity, governed by the specific reaction conditions and the nature of the substrate. A notable example is the synthesis of 2-arylazetidine-3-ylmethanol derivatives. In a kinetically controlled process, the use of a superbase can favor the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. This approach has demonstrated remarkable functional group tolerance, allowing for the synthesis of a diverse library of versatile alkaloid-type azetidines from readily available starting materials. The reaction is typically carried out at low temperatures to ensure kinetic control, and the choice of the superbase is critical for achieving the desired selectivity.

Strain-Release Driven Spirocyclization Strategies for Azetidine-Containing Systems

The inherent ring strain of azabicyclo[1.1.0]butane (ABB) has been ingeniously exploited in strain-release driven spirocyclization reactions to construct azetidine-containing spirocycles. nih.govnih.govacs.org This strategy offers a modular and expedient route to these three-dimensionally complex molecules, which are of increasing interest in drug discovery. nih.govacs.org

The process typically involves the generation of a novel ABB-ketone precursor, which can be synthesized in a single step. nih.gov These precursors, bearing silyl-protected alcohols, are then subjected to electrophile-induced spirocyclization-desilylation reactions. nih.govacs.org The high ring strain of the ABB fragment drives the cyclization, leading to the formation of a diverse range of spiro-azetidines with varying ring sizes and functionalities. nih.govacs.org The resulting products contain synthetically useful ketone and protected-amine functional groups, providing opportunities for further structural diversification. nih.gov

| Precursor | Reaction Type | Product | Key Features |

| Azabicyclo[1.1.0]butyl ketones with silyl-protected alcohols | Electrophile-induced spirocyclization-desilylation | Azetidine-containing spirocycles | Harnesses ring strain for cyclization; modular approach. nih.govnih.govacs.org |

Cyclization Reactions and Novel Synthetic Routes to the Azetidine Core

A variety of cyclization reactions have been developed for the synthesis of the azetidine core, each offering distinct advantages in terms of substrate scope and reaction conditions.

One innovative approach is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, which proceeds via a [3+1] radical cascade cyclization. nih.gov This method is characterized by its operational simplicity and the use of a cheap and abundant copper catalyst. nih.gov The reaction demonstrates double C-H activation and is atom-economical. nih.gov

Intramolecular C(sp3)–H amination catalyzed by palladium(II) represents another powerful strategy for the synthesis of functionalized azetidines. rsc.org This method involves the reductive elimination at an alkyl–Pd(IV) intermediate, promoted by an oxidant and an additive, to form the azetidine ring. rsc.org The reaction exhibits excellent functional group tolerance. rsc.org

Other notable cyclization strategies include:

Amine-catalyzed cycloaddition of allenoates and imines. magtech.com.cn

[2+2] Photocycloadditions of imines and alkenes. rsc.orgmagtech.com.cn

Ring contraction of five-membered heterocycles. magtech.com.cn

Ring expansion of three-membered heterocycles (aziridines). magtech.com.cn

La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.gov This method proceeds in high yields and is tolerant of acid-sensitive and Lewis basic functional groups. frontiersin.org

Functional Group Transformations and Derivatization Strategies on this compound Scaffolds

Once the azetidine core is established, subsequent functional group transformations and derivatizations are crucial for accessing a diverse range of analogues. The 3-aminoazetidine (3-AAz) subunit, for instance, can be introduced as a turn-inducing element in the synthesis of small macrocyclic peptides. organic-chemistry.org A key feature of this approach is the potential for late-stage modification of the resulting macrocycles via the 3-AAz unit. organic-chemistry.org This can be achieved through chemoselective deprotection and substitution at the azetidine nitrogen or via a click-based approach employing a 2-propynyl carbamate (B1207046) on the azetidine nitrogen. organic-chemistry.org

The synthesis of new azetidine and oxetane (B1205548) amino acid derivatives can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. nih.gov Further diversification of these novel heterocyclic amino acid derivatives can be accomplished through Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrids with boronic acids. nih.gov

Scalable Synthetic Protocols and Process Optimization for this compound Intermediates

The transition from laboratory-scale synthesis to industrial production requires the development of scalable, robust, and cost-effective protocols. An optimized process for the synthesis of 1-benzylazetidin-3-ol (B1275582), a key intermediate for substituted azetidines, has been reported. acs.org This process utilizes commercially available starting materials and significantly reduces the formation of byproducts. acs.org The resulting 1-benzylazetidin-3-ol can be efficiently converted to azetidin-3-ol (B1332694) hydrochloride, a close analogue of this compound. acs.org

A novel synthetic method for azetidine-3-ylmethanol hydrochloride has also been developed with industrial applicability in mind. This five-step synthesis starts from benzhydrylamine and epichlorohydrin (B41342) and proceeds with a total yield of 40%. The methodology is characterized by simple operations, the use of inexpensive and readily available raw materials, and the avoidance of highly toxic reagents, making it a promising route for large-scale production. hxtb.org

Furthermore, a robust multigram protocol has been developed to access diazaspiroalkanes featuring an azetidine moiety, highlighting the potential for scaling up the synthesis of complex azetidine-containing scaffolds. nih.gov

| Intermediate | Starting Materials | Key Features of the Protocol |

| 1-Benzylazetidin-3-ol | Commercially available starting materials | Optimized, robust, and economical process. acs.org |

| This compound hydrochloride | Benzhydrylamine and epichlorohydrin | Simple operations, inexpensive reagents, avoids toxic materials. hxtb.org |

| Diazaspiroalkanes with azetidine moiety | N-Boc protected ester of azetidine-2-carboxylic acid and terminally brominated nitriles | Multigram scale synthesis. nih.gov |

Chemoenzymatic and Asymmetric Synthesis Approaches for Enantioenriched this compound Derivatives

The synthesis of enantioenriched azetidine derivatives is of paramount importance, as the biological activity of chiral molecules is often stereospecific. Several asymmetric synthesis strategies have been developed to access these valuable compounds.

A flexible and stereoselective synthesis of chiral azetidin-3-ones has been achieved through a gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.govnih.gov These chiral precursors are readily accessible in excellent enantiomeric excess via chiral sulfinamide chemistry. nih.govnih.gov The resulting azetidin-3-ones are versatile intermediates that can be further elaborated to enantioenriched this compound derivatives.

Another approach involves the asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners. This method is based on a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov

The enantioselective synthesis of 2,3-disubstituted azetidines has been accomplished via a copper-catalyzed boryl allylation of azetines. acs.orgresearcher.life This method allows for the direct difunctionalization of azetines with high enantioselectivity, providing access to chiral azetidines that were previously difficult to synthesize. acs.orgresearcher.life

Furthermore, the desymmetrization of meso-N-acyl-azetidines has been achieved with high enantioselectivity using a chiral phosphoric acid catalyst. nih.gov Density Functional Theory (DFT) calculations have been employed to understand the origins of this selectivity, revealing that the reaction proceeds through a bifunctional activation of the azetidine nitrogen and the thione tautomer of the nucleophile. nih.gov

| Method | Key Features |

| Gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides | Flexible and stereoselective synthesis of chiral azetidin-3-ones. nih.govnih.gov |

| Zinc-mediated asymmetric addition of allylic halides | Synthesis of enantiopure L-azetidine-2-carboxylic acid and its analogues. nih.gov |

| Copper-catalyzed boryl allylation of azetines | Highly enantioselective direct difunctionalization of azetines. acs.orgresearcher.life |

| Chiral phosphoric acid-catalyzed desymmetrization of meso-N-acyl-azetidines | High enantioselectivity through bifunctional activation. nih.gov |

Azetidin 3 Ylmethanol in Medicinal Chemistry and Rational Drug Design

Strategic Application of Azetidin-3-ylmethanol Scaffolds in Lead Optimization Programs

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising hit compound to generate a preclinical candidate. This process often involves modifying the lead structure to improve potency, selectivity, and pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Azetidine-based scaffolds, derivable from precursors like this compound, are increasingly utilized as strategic tools in this endeavor. altasciences.com

The incorporation of an azetidine (B1206935) moiety can significantly alter a molecule's physicochemical properties. For instance, replacing an aromatic ring with a saturated heterocycle like azetidine increases the fraction of sp³-hybridized carbons (Fsp³). nih.gov A higher Fsp³ count is often correlated with improved aqueous solubility and a more favorable ADME profile, addressing common liabilities in lead compounds that are often too flat and lipophilic. nih.gov In one program aimed at developing phosphodiesterase 10A (PDE10A) inhibitors, replacing a central aromatic ring with an azetidine ring led to a five-fold improvement in aqueous solubility, despite a decrease in potency. This initial trade-off was deemed acceptable as it provided a more developable scaffold for further optimization. nih.gov

Furthermore, the rigid nature of the azetidine ring helps to lock in specific conformations, which can reduce the entropic penalty upon binding to a target protein, thereby potentially increasing potency. The well-defined exit vectors from the 3-substituted azetidine core allow for precise orientation of substituents into binding pockets, facilitating the optimization of ligand-protein interactions. nih.gov The use of densely functionalized azetidine ring systems has enabled access to a wide variety of fused, bridged, and spirocyclic scaffolds, which are valuable for generating lead-like molecules, particularly for challenging targets like those in the central nervous system (CNS). nih.govnih.gov

This compound as a Bioisostere in Drug Design

Bioisosterism, the strategy of replacing a functional group or moiety with another that retains similar biological activity but has altered physicochemical properties, is a cornerstone of medicinal chemistry. drughunter.comu-tokyo.ac.jp The azetidine ring, and by extension the this compound scaffold, serves as a versatile bioisostere for various common structural motifs in drug molecules.

Saturated heterocycles such as piperidine (B6355638), pyrrolidine (B122466), and morpholine (B109124) are frequently found in approved drugs. rsc.org The azetidine ring offers a unique alternative to these larger rings, providing distinct advantages in certain contexts.

Compared to its five- and six-membered counterparts, the four-membered azetidine ring introduces greater three-dimensionality and rigidity. researchgate.net While piperidine and pyrrolidine rings have multiple low-energy conformations, the azetidine ring is comparatively planar with a higher barrier to inversion, which can help pre-organize a molecule into a bioactive conformation. This rigidity can be crucial for enhancing selectivity and potency. researchgate.net

Spirocyclic azetidines, for example, have been successfully employed as bioisosteres for piperazine (B1678402) and morpholine. Specifically, 2,6-diazaspiro[3.3]heptane has been used as a piperazine bioisostere, while 1-azaspiro[3.3]heptane can act as a piperidine analogue. rsc.org These replacements can improve properties like solubility while maintaining or improving biological activity. In a program to develop oxytocin (B344502) receptor antagonists, replacing a pyrazine (B50134) ring with an azetidine resulted in a tenfold improvement in aqueous solubility. nih.gov

The table below summarizes a comparative analysis of key properties for these heterocycles.

| Heterocycle | Ring Size | Key Features | Common Bioisosteric Replacement For | Impact on Properties |

| Azetidine | 4 | High ring strain, rigid, good H-bond acceptor, increases Fsp³ | Aromatic rings, gem-dimethyl groups, larger heterocycles (e.g., piperidine) | Improves solubility, metabolic stability, provides novel 3D vectors |

| Pyrrolidine | 5 | Flexible (envelope/twist conformations), basic nitrogen | Phenyl, piperidine | Can improve pKa, offers different substituent vectors |

| Piperidine | 6 | Flexible (chair/boat/twist conformations), common in drugs | Phenyl, cyclohexane | Well-established scaffold, can influence lipophilicity and basicity |

| Morpholine | 6 | Contains oxygen, polar, good H-bond acceptor, non-basic | Phenyl, piperazine | Enhances solubility and polarity |

This structural rigidity is a key advantage in rational drug design. By restricting the number of accessible conformations, the azetidine scaffold reduces the entropic cost of binding to a biological target. researchgate.net The molecule exists in a state that is closer to its bound conformation, which can lead to a significant increase in binding affinity.

The 3-hydroxymethyl group of this compound provides a convenient handle for introducing substituents that project away from the core of the molecule with well-defined spatial orientation. This allows medicinal chemists to probe specific regions of a protein's binding site with high precision. The defined exit vectors from the azetidine ring are distinct from those provided by more flexible five- and six-membered rings, opening up new possibilities for achieving selectivity and avoiding off-target effects. nih.gov This ability to introduce three-dimensionality is particularly important for disrupting protein-protein interactions and for designing ligands for targets with deep, narrow binding pockets.

Rational Design and Combinatorial Synthesis of this compound-Derived Compound Libraries

The systematic exploration of chemical space around a core scaffold is essential for discovering novel drug candidates. Rational design and combinatorial chemistry are powerful tools for creating large, diverse libraries of compounds. scilit.comresearchgate.net this compound and its derivatives are excellent starting points for building such libraries, particularly for generating complex, three-dimensional structures like fused and bridged ring systems. nih.gov

Fused ring systems containing an azetidine core are of great interest as they introduce significant conformational constraint and novel molecular shapes. Various synthetic strategies have been developed to construct these scaffolds. One common approach involves the intramolecular cyclization of a suitably functionalized azetidine precursor.

For example, a densely functionalized azetidine can be elaborated through a series of steps to install reactive groups on both the ring nitrogen and a ring carbon. Subsequent ring-closing metathesis (RCM) is a powerful method for forming larger rings fused to the azetidine core. In one reported synthesis, an N-allylated azetidine was treated with Grubbs' catalyst to form an azetidine-fused eight-membered ring. nih.gov Another strategy involves intramolecular SN2-type cyclization, which is a common method for forming the azetidine ring itself and can be adapted for annulation reactions. nii.ac.jp These methods provide access to a variety of diazabicyclo[3.1.1]heptane and other fused systems, which serve as rigid scaffolds for further diversification. nih.govresearchgate.net

Bridged bicyclic systems containing an azetidine ring represent a class of highly rigid, three-dimensional scaffolds that are particularly valuable for CNS-targeted drug discovery. nih.gov The synthesis of these complex structures often requires multi-step sequences starting from a functionalized azetidine.

One reported synthesis of a meso-[3.1.1] bridged bicyclic system starts with a 3-hydroxyazetidine derivative. nih.gov The hydroxyl group is converted into a leaving group (e.g., a mesylate), and a nucleophilic group is installed elsewhere on the molecule. An intramolecular cyclization is then triggered, often by heating in the presence of a base, to form the bridged system. nih.govresearchgate.net This approach has been used to create novel scaffolds that can be further elaborated into compound libraries. The inherent strain and unique geometry of these bridged systems make them attractive for exploring previously inaccessible regions of chemical space. nih.gov

Synthesis of Spirocyclic Azetidine Scaffolds

The rigid, three-dimensional nature of spirocyclic scaffolds is highly desirable in drug design as it can lead to improved target selectivity and better physicochemical properties. Azetidine-based structures are particularly sought after for introducing novelty into molecular designs. A key synthetic strategy for creating novel spirocyclic azetidine scaffolds involves the diversification of a densely functionalized azetidine ring system. nih.gov

One described synthesis begins with a protected azetidine precursor, which is first metalated. nih.gov For example, an aminonitrile derivative of azetidine can be treated with a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C) in a solvent such as tetrahydrofuran (B95107) (THF). The resulting anion is then trapped with a formaldehyde (B43269) source, such as benzotriazolylmethanol, to introduce a hydroxymethyl group. This intermediate can be further functionalized; for instance, treatment with tosyl chloride can yield a tosylated product, which is a versatile precursor for subsequent cyclization reactions to form the final spirocyclic system. nih.gov This approach highlights the utility of the azetidine core as a foundational element for building complex, multi-ring structures through carefully controlled reaction sequences.

Exploration of this compound Derivatives for Central Nervous System (CNS)-Focused Lead-Like Libraries

Developing drugs that can effectively target the central nervous system is a significant challenge, largely due to the stringent requirements for crossing the blood-brain barrier (BBB). Molecules intended for CNS targets must possess a specific set of physicochemical properties. Diversity-oriented synthesis (DOS) has become a powerful strategy to generate collections of structurally diverse molecules, including those based on azetidine scaffolds, which are optimized for CNS applications. nih.gov

The design of CNS-focused libraries using azetidine-based scaffolds involves tailoring key molecular descriptors such as molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds and hydrogen bond donors/acceptors. nih.gov By applying computational filters during the design phase, libraries can be enriched with compounds that have a higher probability of BBB penetration.

A notable example is the solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines. nih.gov The physicochemical and pharmacokinetic properties of representative compounds from this library were evaluated to confirm their suitability as lead-like molecules for CNS targets. Furthermore, the application of Pfizer's CNS multiparameter optimization (MPO) algorithm, which combines several key parameters into a single desirability score (on a scale of 0-6), showed that the majority of the azetidine-based compounds displayed a high desirability score of ≥4. nih.gov This indicates that the scaffolds are well-suited for generating CNS-focused libraries.

Below is a table detailing the measured in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties of representative azetidine-based scaffold members designed for CNS applications. nih.gov

| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Mouse Microsomal Stability (% Rem at 60 min) | Human Microsomal Stability (% Rem at 60 min) | Kinetic Solubility (μM) |

| 12a | 10.4 | 12.8 | 1.2 | 87 | 93 | >100 |

| 12c | 10.2 | 16.3 | 1.6 | 98 | 94 | >100 |

| 15a | 11.2 | 19.3 | 1.7 | 90 | 95 | >100 |

| 15c | 11.8 | 19.2 | 1.6 | 89 | 94 | >100 |

| 19 | 12.9 | 15.6 | 1.2 | 90 | 92 | >100 |

| 21a | 11.2 | 19.3 | 1.7 | 89 | 93 | >100 |

| 21c | 11.8 | 19.2 | 1.6 | 89 | 94 | >100 |

| 25a | 12.4 | 16.2 | 1.3 | 89 | 93 | >100 |

| 25b | 12.8 | 15.9 | 1.2 | 90 | 92 | >100 |

Data sourced from Lowe, J. T., et al. (2012). J Org Chem. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a molecule affect its biological activity. The this compound scaffold has been featured in several SAR campaigns for various biological targets.

As Polymerase Theta (Polθ) Inhibitors: Inhibition of the DNA polymerase Theta (Polθ) is an emerging strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like those lacking BRCA function. nih.gov In a recent study, derivatives of 3-hydroxymethyl-azetidine were developed as a novel class of Polθ inhibitors. Through structure-based drug design, an initial lead compound, A7 , was identified. This compound was further optimized to develop B3 , a more potent derivative. The SAR studies demonstrated that the 3-hydroxymethyl-azetidine core could serve as an effective bioisostere for pyrrolidin-3-ol, maintaining or improving inhibitory activity. Further optimization led to a deuterated compound, C1 , which exhibited enhanced metabolic stability and significant antiproliferative effects in cells deficient in DNA repair. nih.gov

As Antitumor Agents (TZT-1027 Analogues): In another study, a conformational restriction strategy was employed to design analogues of TZT-1027, a potent antitumor agent. mdpi.comresearchgate.net The flexible phenylethyl group at the C-terminus of TZT-1027 was replaced with a more rigid 3-aryl-azetidine moiety to explore the impact of this conformational constraint on biological activity. mdpi.com The resulting analogues showed a range of antiproliferative activities against human cancer cell lines. The most potent compound, 1a , which featured the 3-aryl-azetidine group, exhibited excellent activity with IC₅₀ values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells. mdpi.comresearchgate.net This SAR study underscored that introducing the constrained azetidine ring could be a successful strategy for enhancing the potency of peptide-based drug candidates. mdpi.com

Pharmacological and Biological Applications of Azetidin 3 Ylmethanol Derivatives

Azetidin-3-ylmethanol as Molecular Linkers in Advanced Bioconjugates

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker in an ADC connects the antibody to the cytotoxic drug and is critical for the stability of the conjugate in circulation and the efficient release of the payload at the target site. While various types of linkers are employed in ADC design, non-cleavable linkers, which release the payload upon lysosomal degradation of the antibody, are an important category.

Chemical suppliers have listed derivatives such as azetidin-3-ol (B1332694) and 1-Boc-azetidine-3-yl-methanol as non-cleavable or alkyl chain-based linkers for the synthesis of ADCs. The incorporation of the azetidine (B1206935) moiety is intended to provide a stable connection between the antibody and the payload. However, a detailed search of the scientific literature did not yield specific research articles describing the synthesis and efficacy of an ADC that explicitly incorporates an this compound-based linker. Therefore, while the potential for its use is recognized in commercial contexts, detailed research findings on its application and performance in ADCs are not currently available in the public domain.

Similar to their application in ADCs, this compound derivatives have been proposed as alkyl chain-based linkers for the synthesis of PROTACs. The rigidity and defined geometry of the azetidine ring could help to optimize the spatial orientation of the two ligands, which is a key factor in PROTAC design. Despite this, a comprehensive review of published research did not reveal specific examples of PROTACs that utilize an this compound linker, along with detailed biological data on their performance. Thus, while the concept exists, its practical application and the resulting efficacy have not been documented in the available scientific literature.

Modulation of G-Protein Coupled Receptors (GPCRs) and Other Receptor Systems

This compound has been incorporated into the structure of various small molecules designed to interact with GPCRs and other receptor systems. Its structural features can influence the binding affinity, selectivity, and pharmacokinetic properties of these compounds.

The C-C chemokine receptor 6 (CCR6) is a GPCR that plays a role in the migration of T cells and is implicated in various inflammatory and autoimmune diseases. The development of CCR6 modulators is an active area of research. A search of the scientific literature for CCR6 receptor modulators specifically derived from or containing the this compound moiety did not yield any specific research findings. While the azetidine scaffold, in general, is explored in medicinal chemistry for GPCR ligands, its specific application in the form of this compound for CCR6 modulation is not documented in the available research.

The alpha-2A adrenergic receptor (ADRA2A) is a GPCR involved in the regulation of neurotransmitter release and is a target for various therapeutic agents. Research has been conducted on the development of selective ADRA2A antagonists, and in this context, the this compound moiety has been successfully utilized.

In a study focused on the structure-based design of ADRA2A antagonists derived from the natural alkaloid yohimbine (B192690), researchers synthesized a series of novel analogues. One of these analogues, 17-α-Hydroxyyohimban-16-α-carboxylic acid azetidin-3-ylmethyl ester, was synthesized using N-Boc-azetidin-3-ylmethanol. The aim was to improve the selectivity of yohimbine for the ADRA2A receptor over other adrenergic receptor subtypes. The introduction of the azetidin-3-ylmethyl ester at the C-16 position of yohimbic acid was explored to create additional interactions within the receptor's binding pocket.

The biological activity of these compounds was evaluated through radioligand binding assays to determine their affinity for various adrenergic receptor subtypes. The results demonstrated that the incorporation of the azetidin-3-ylmethyl ester, among other modifications, could significantly influence the selectivity profile of the parent compound.

| Compound | ADRA2A (pKi) | ADRA1A (pKi) | ADRA2B (pKi) | ADRA2C (pKi) |

|---|---|---|---|---|

| Yohimbine | 8.51 ± 0.04 | 6.54 ± 0.04 | 7.54 ± 0.06 | 8.61 ± 0.04 |

| 17-α-Hydroxyyohimban-16-α-carboxylic acid azetidin-3-ylmethyl ester | 8.01 ± 0.05 | < 5 | 6.94 ± 0.05 | 8.24 ± 0.04 |

Table 1: Binding affinities (pKi) of Yohimbine and its azetidin-3-ylmethyl ester derivative at different adrenergic receptor subtypes. Data is presented as mean ± standard deviation. A pKi value is the negative logarithm of the inhibitory constant (Ki).

The data indicates that while the affinity of the azetidin-3-ylmethyl ester derivative for the ADRA2A receptor is slightly lower than that of yohimbine, its affinity for the ADRA1A receptor is significantly reduced, leading to an improved selectivity for ADRA2A over ADRA1A.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are involved in a wide range of physiological processes in the central and peripheral nervous systems. The development of selective nAChR ligands is a key area of research for the treatment of various neurological and psychiatric disorders. The azetidine scaffold has been investigated for its potential in creating novel nicotinic ligands.

Research has been published on nicotinic agonists that incorporate a 2-(3-pyridyl)azetidine structure. However, a detailed review of the literature did not identify specific research on nicotinic ligands that feature the this compound moiety. While the broader azetidine ring system is of interest in this field, the specific contribution and application of the this compound functional group in the development of nicotinic ligands are not well-documented in the available scientific publications.

Investigation of Enzyme Inhibition and Other Pharmacological Effects

Derivatives of this compound have been investigated for their potential to inhibit various enzymes implicated in disease pathogenesis. The rigid azetidine core can orient substituents in specific vectors, enabling precise interactions with the active sites of target enzymes.

One area of significant interest is the development of azetidine-based compounds as inhibitors of monoacylglycerol lipase (B570770) (MAGL) . MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) researchgate.netnih.gov. Inhibition of MAGL leads to an increase in 2-AG levels, which can have therapeutic benefits in neurodegenerative diseases, inflammation, and cancer researchgate.netnih.gov. Research into azetidine-derived carbamates has shown that they can act as efficient irreversible inhibitors of MAGL researchgate.net. Furthermore, piperazinyl azetidine scaffolds have been explored for the development of reversible MAGL inhibitors nih.govnih.gov. While not exclusively derived from this compound, these studies provide a strong rationale for designing novel MAGL inhibitors incorporating the this compound moiety, which could offer improved pharmacokinetic properties or target engagement.

Another important class of enzymes targeted by azetidine derivatives is tyrosine kinases . The receptor tyrosine kinase MerTK, for instance, is a key player in immune regulation and is often overexpressed in various cancers, where it contributes to tumor survival and immune evasion. The discovery of pyrazinamide-based MerTK inhibitors featuring an azetidine-benzoxazole substituent highlights the potential of the azetidine core in designing potent and selective kinase inhibitors nih.gov. The this compound scaffold could be functionalized to interact with key residues within the ATP-binding pocket of MerTK or other kinases, leading to the development of novel anti-cancer agents.

The antiviral potential of azetidine-containing compounds has also been explored. For example, dipeptide analogues incorporating a 2-azetidine carboxylic acid residue have been synthesized and evaluated as inhibitors of human cytomegalovirus (HCMV) nih.gov. The constrained conformation imposed by the azetidine ring was found to be important for their antiviral activity nih.gov. This suggests that the this compound scaffold could be used to create conformationally restricted molecules with potential applications as antiviral agents.

The following table summarizes the inhibitory activities of representative azetidine derivatives against various enzymes.

| Compound Class | Target Enzyme | Type of Inhibition | Potential Therapeutic Application |

| Azetidine Carbamates | Monoacylglycerol Lipase (MAGL) | Irreversible | Neurodegenerative diseases, Inflammation, Cancer |

| Piperazinyl Azetidines | Monoacylglycerol Lipase (MAGL) | Reversible | Neurodegenerative diseases, Inflammation |

| Azetidine-Benzoxazoles | Mer Tyrosine Kinase (MerTK) | ATP-competitive | Cancer |

| Azetidine-containing Dipeptides | Human Cytomegalovirus (HCMV) Protease | Not specified | Viral infections |

Mechanisms of Action (MOA) Elucidation for this compound-Based Therapeutic Candidates

Understanding the mechanism of action (MOA) at a molecular level is crucial for the development of any therapeutic candidate. For this compound-based compounds, the MOA is intrinsically linked to the specific enzyme or biological target they are designed to inhibit.

In the context of MerTK inhibition , the mechanism of action for azetidine-based inhibitors involves blocking the kinase activity of the receptor nih.gov. MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis in several cancers. It promotes tumor survival and invasion through the activation of downstream signaling pathways that prevent apoptosis nih.gov. By inhibiting the autophosphorylation of MerTK in the kinase domain, this compound derivatives could block these pro-survival signals, leading to a direct anti-cancer effect. Furthermore, MerTK plays a role in suppressing the innate immune response within the tumor microenvironment. Its inhibition can therefore have an immune-mediated anti-tumor effect by enhancing the anti-tumor activity of macrophages and other immune cells nih.gov. The dual mechanism of direct tumor cell inhibition and immune system activation makes MerTK an attractive target for cancer therapy.

For monoacylglycerol lipase (MAGL) inhibitors , the primary mechanism of action is the modulation of the endocannabinoid system researchgate.netnih.gov. By preventing the breakdown of 2-AG, these inhibitors elevate its levels in the brain and peripheral tissues. 2-AG is an endogenous ligand for the cannabinoid receptors CB1 and CB2 google.com. Activation of these receptors can lead to a variety of physiological effects, including neuroprotection, analgesia, and anti-inflammatory responses. In cancer, MAGL is often overexpressed in aggressive tumors, where it contributes to an oncogenic signaling network by generating pro-tumorigenic lipids nih.gov. Therefore, this compound-based MAGL inhibitors could exert their anti-cancer effects by reducing the levels of these pro-tumorigenic lipids and by modulating the tumor microenvironment through the endocannabinoid system.

The elucidation of the MOA for novel this compound derivatives often involves a combination of biochemical assays, structural biology, and cell-based studies. For instance, X-ray crystallography can provide detailed insights into how these inhibitors bind to the active site of their target enzymes, guiding further structure-activity relationship (SAR) studies to optimize their potency and selectivity nih.gov.

The table below outlines the elucidated or proposed mechanisms of action for therapeutic candidates based on azetidine scaffolds.

| Therapeutic Candidate Class | Target | Mechanism of Action | Intended Therapeutic Outcome |

| Azetidine-based MerTK Inhibitors | Mer Tyrosine Kinase (MerTK) | Inhibition of kinase activity, blocking pro-survival signaling and modulating the immune microenvironment. | Inhibition of tumor growth and metastasis. |

| Azetidine-based MAGL Inhibitors | Monoacylglycerol Lipase (MAGL) | Increased levels of 2-arachidonoylglycerol (2-AG), modulation of the endocannabinoid system, and reduction of pro-tumorigenic lipids. | Neuroprotection, analgesia, anti-inflammatory effects, and anti-cancer activity. |

| Azetidine-containing Dipeptides | Human Cytomegalovirus (HCMV) Protease | Conformational restriction leading to inhibition of viral replication. | Treatment of viral infections. |

Computational and Theoretical Studies on Azetidin 3 Ylmethanol and Its Ring System

Quantum Chemical Investigations of Azetidine (B1206935) Ring Formation and Reactivity

Quantum chemical methods are instrumental in elucidating the mechanisms and energetics of chemical reactions. The formation of the strained four-membered azetidine ring is a synthetically challenging endeavor, and computational modeling has been employed to guide and rationalize synthetic strategies. bioquicknews.combham.ac.uk

Researchers have utilized computational models to predict viable reaction pathways for azetidine synthesis. bioquicknews.com For instance, in photocatalyzed reactions, computational approaches can help identify suitable reactants that can form azetidines. bioquicknews.com The reactivity of azetidines is largely governed by their significant ring strain, which is approximately 25.4 kcal/mol. rsc.orgrsc.org This inherent strain makes them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org

Computational studies have also been applied to understand the regioselectivity of reactions involved in azetidine synthesis. For example, in the Lewis acid-catalyzed intramolecular aminolysis of 3,4-epoxy amines, computational analysis suggested that the coordination of the lanthanum(III) catalyst to the substrate and product likely dictates the regioselective formation of the azetidine ring. frontiersin.org

Furthermore, quantum chemical methods have been used to study the electronic and thermodynamic properties of novel azetidine derivatives, providing insights into their physical and chemical behavior. researchgate.net These studies can predict spectroscopic properties and contribute to a deeper understanding of the reaction mechanisms involving these heterocycles. researchgate.net

Table 1: Comparison of Ring Strain in Small Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

This table illustrates the intermediate ring strain of azetidine compared to aziridine and pyrrolidine, which is a key factor in its unique reactivity. rsc.org

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable tools in modern drug discovery for predicting how a ligand, such as an azetidin-3-ylmethanol derivative, might interact with a biological target, typically a protein. derpharmachemica.comhilarispublisher.com These computational techniques allow for the visualization and evaluation of potential binding modes and affinities, guiding the design of more potent and selective therapeutic agents. hilarispublisher.comnih.gov

The azetidine scaffold is recognized as a privileged motif in medicinal chemistry, appearing in several bioactive molecules. rsc.org Its rigid structure can help in pre-organizing substituents in a favorable conformation for binding to a target protein, potentially leading to enhanced affinity and selectivity.

Numerous studies have employed molecular docking to investigate the interactions of azetidine-containing compounds with various protein targets. For example, docking studies have been conducted on novel azetidine derivatives to assess their potential antiviral activity against targets like Hepatitis C virus (HCV) NS5B and Norovirus. researchgate.net In another study, azetidin-2-one (B1220530) derivatives were designed and docked into the epidermal growth factor receptor (EGFR) to evaluate their potential as anti-proliferative agents. dergipark.org.trresearchgate.net The results of these simulations can provide crucial information on key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. hilarispublisher.com

Molecular dynamics (MD) simulations can further refine the static picture provided by docking by simulating the dynamic behavior of the ligand-protein complex over time. researchgate.netdergipark.org.tr This can provide insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. researchgate.net For instance, MD simulations have been used to calculate binding energies (ΔGbind) and root mean square deviation (RMSD) to validate docking results for azetidine derivatives targeting viral proteins. researchgate.net

Table 2: Examples of Azetidine Derivatives in Docking Studies

| Compound Type | Target Protein | Computational Method(s) | Key Findings |

| Novel Azetidine Derivative | Hepatitis C Virus (HCV) NS5B, Norovirus | Molecular Docking, Molecular Dynamics | Identified as a potential inhibitor with favorable binding energies. researchgate.net |

| Azetidin-2-one Derivatives | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking | Showed satisfactory binding contact within the erlotinib (B232) binding site. dergipark.org.trresearchgate.net |

| Azetidine Amides | Signal Transducer and Activator of Transcription 3 (STAT3) | Isothermal Titration Calorimetry (Binding Assay) | Confirmed high-affinity binding to the STAT3 protein. acs.orgnih.gov |

Conformational Analysis and Energetic Profiles of this compound-Derived Structures

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which contains a puckered four-membered ring and a rotatable hydroxymethyl group, understanding its conformational preferences is key to predicting its interactions with biological targets.

The azetidine ring itself is not planar and exists in a puckered conformation. The degree of puckering and the preferred conformation can be influenced by the nature and position of substituents on the ring. Computational methods, such as quantum mechanics calculations, can be used to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers and to calculate the energetic profiles for ring puckering and substituent rotation.

While specific computational studies focusing solely on the conformational analysis of this compound are not abundant in the provided search results, the principles of conformational analysis of substituted azetidines are well-established. For example, the synthesis of conformationally constrained analogs of amino acids, such as 3-substituted L-azetidine-2-carboxylic acids, highlights the importance of controlling the ring conformation to achieve desired biological effects. nih.govresearchgate.net The introduction of substituents can lock the ring into a specific conformation, which can be advantageous for optimizing ligand-target interactions.

Future Perspectives and Emerging Research Trajectories for Azetidin 3 Ylmethanol

Development of Novel Azetidin-3-ylmethanol-Based Heterocyclic Systems

The azetidine (B1206935) core is a key structural motif in a variety of biologically active compounds. google.com Researchers are actively exploring the synthesis of more complex heterocyclic systems built upon the this compound framework. This involves using the hydroxyl and secondary amine functionalities of the molecule as handles for diversification and annulation reactions. The goal is to generate novel fused, spirocyclic, and bridged systems with unique spatial arrangements and functionalities. nih.gov

One prominent strategy involves the aza-Michael addition of NH-heterocycles to azetidine-derived precursors, leading to functionalized 3-substituted azetidines. mdpi.com For instance, methyl 2-(N-Boc-azetidin-3-ylidene)acetate can be synthesized from N-Boc-azetidin-3-one and subsequently reacted with various nitrogen-containing heterocycles to yield novel amino acid derivatives. mdpi.com Further diversification can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach aryl or heteroaryl groups, expanding the chemical space accessible from this compound-derived intermediates. mdpi.com

Another approach focuses on creating densely functionalized azetidine rings that serve as precursors to a wide variety of fused and spirocyclic ring systems. nih.gov These complex scaffolds are of significant interest in drug discovery for their potential to interact with biological targets in highly specific ways. The synthesis of novel sultams containing azetidinone rings represents another frontier, combining the structural features of β-lactams with cyclic sulfonamides to explore new areas of biological activity. derpharmachemica.com The development of these new synthetic methodologies provides access to a larger and more diverse number of azetidine-containing compounds for screening and development. google.com

| Synthetic Strategy | Precursor/Intermediate | Resulting Heterocyclic System | Key Features | Reference |

| Aza-Michael Addition | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Functionalized 3-substituted azetidines | Creation of novel amino acid derivatives | mdpi.com |

| Suzuki-Miyaura Coupling | Brominated pyrazole-azetidine hybrid | Diversified pyrazole-azetidine hybrids | Attachment of various aryl groups | mdpi.com |

| Ring Diversification | Densely functionalized azetidine nitrile | Fused, bridged, and spirocyclic azetidines | Generation of skeletal diversity for lead-like libraries | nih.gov |

| Condensation Reaction | 2-(2-(4-substituted benzylideneamino)ethyl)-1,2-thiazetidine 1,1-dioxide | Sultam-azetidinone heterocycles | Combination of β-sultam and β-lactam rings | derpharmachemica.com |

| Conformational Restriction | 3-Aryl-azetidine moiety | TZT-1027 Analogues | Replacement of a flexible dipeptide segment in an antitumor agent | mdpi.comresearchgate.net |

Advanced Applications in Targeted Drug Delivery and Diagnostic Imaging

The rigid nature of the azetidine scaffold makes it an excellent component for designing molecules that can precisely target specific biological entities, such as enzymes or receptors. This is particularly valuable in the development of agents for targeted drug delivery and diagnostic imaging, where high specificity is crucial.

A significant area of emerging research is the incorporation of this compound derivatives into Positron Emission Tomography (PET) tracers. nih.gov PET is a non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes in vivo. nih.govnih.gov The development of specific PET tracers is essential for understanding disease mechanisms, accelerating drug development, and enabling personalized medicine. nih.gov

Researchers have successfully developed novel PET ligands for imaging monoacylglycerol lipase (B570770) (MAGL), an important enzyme in the endocannabinoid system, based on a piperazinyl azetidine scaffold. nih.gov Starting from a previously identified reversible MAGL PET tracer, structural modifications were made to the amide moieties of the piperazinyl azetidine structure to improve properties like brain uptake. nih.gov This led to the identification of potent and selective MAGL inhibitors with a reversible binding mechanism, which are advantageous for the comprehensive quantitative assessment of the enzyme in the central nervous system. nih.gov These azetidine-containing molecules can be labeled with isotopes like ¹⁸F, allowing for their use as PET tracers to map the distribution and density of their target in living systems. nih.gov

The principles of targeted delivery seen in PET imaging also apply to therapeutics. By attaching cytotoxic agents to an azetidine-based targeting moiety, it is possible to create drug conjugates that selectively deliver their payload to diseased cells, minimizing off-target effects. nih.govstonybrook.edu The azetidine scaffold can serve as a linker or a core component that influences the conjugate's stability, solubility, and binding affinity to its target. mdpi.com

| Compound Class | Target | Application | Key Findings | Reference |

| Piperazinyl azetidine derivatives | Monoacylglycerol Lipase (MAGL) | PET Imaging Tracers | Identified potent and selective reversible inhibitors (e.g., compounds 10 and 15 with IC₅₀ values of 4.2 nM and 4.6 nM, respectively) suitable for development as PET ligands. | nih.gov |

| Azetidine-based conjugates | Tumor-specific antigens/receptors | Targeted Chemotherapy | Azetidine scaffolds can be incorporated into linkers or targeting moieties to improve drug delivery to cancer cells. | nih.govstonybrook.edu |

Interdisciplinary Research Integrating this compound in Chemical Biology and Materials Science

The versatility of this compound as a synthetic building block extends its utility into the interdisciplinary fields of chemical biology and materials science. Its ability to impart three-dimensionality and conformational constraint is a highly sought-after feature in both domains.

In chemical biology, this compound derivatives are being used to create sophisticated molecular probes and inhibitors to study complex biological systems. The development of selective MAGL inhibitors for PET imaging is a prime example of its application in creating tools for neurobiology research. nih.gov These probes allow for the real-time visualization of enzyme activity and can help elucidate the role of specific proteins in health and disease. The rigid azetidine structure can lead to higher binding affinity and selectivity compared to more flexible acyclic analogues, making these compounds powerful tools for dissecting biological pathways.

In materials science, there is growing interest in using unique molecular building blocks to construct novel polymers and materials with tailored properties. While direct integration of this compound into materials is an emerging area, its derivatives offer significant potential. The synthesis of diverse fused, bridged, and spirocyclic scaffolds demonstrates the potential to create unique three-dimensional building blocks. nih.govresearchgate.net These non-planar structures can be incorporated into polymer backbones or as pendant groups to influence material properties such as thermal stability, morphology, and mechanical strength. For example, polymers functionalized with specific chemical groups can be designed for applications like selective adsorption. mdpi.com The introduction of the rigid, polar azetidine motif could lead to materials with unique surface properties or recognition capabilities. The development of synthetic strategies to access a wide array of azetidine-based structures is a key first step toward their eventual use in creating advanced materials. researchgate.net

| Field | Application of this compound Derivatives | Significance | Reference |

| Chemical Biology | Development of selective enzyme inhibitors and molecular probes (e.g., MAGL PET tracers). | Enables precise study and visualization of biological targets and pathways in living systems. | nih.gov |

| Materials Science | Potential as a monomer or functionalizing agent for novel polymers and materials. | Introduction of 3D geometry and rigidity can influence material properties like thermal stability and surface characteristics. | nih.govresearchgate.netmdpi.com |

| Medicinal Chemistry | Creation of diverse molecular scaffolds (fused, spirocyclic, bridged systems). | Expands the available chemical space for drug discovery, providing novel 3D structures for library synthesis. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for Azetidin-3-ylmethanol, and how do reaction conditions influence yield?

this compound is synthesized via palladium-catalyzed reactions, often involving intermediates like aziridines or cycloaddition precursors . Key variables include catalyst choice (e.g., Pd/C vs. ligand-modified Pd nanoparticles), solvent polarity, and reaction temperature. For example, hydrogenation of acetylenic precursors under continuous-flow conditions can improve selectivity . Yield optimization requires monitoring by TLC or HPLC and purification via column chromatography. Challenges include controlling ring strain in the azetidine moiety and minimizing side reactions like allyl rearrangements .

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

Critical techniques include:

- NMR : H NMR (δ ~3.5–4.0 ppm for azetidine protons; δ ~1.8–2.2 ppm for CHOH) and C NMR (C-3 resonance at ~65–70 ppm) confirm ring substitution .

- Mass spectrometry (MS) : Molecular ion peak at m/z 87.12 (CHNO) with fragmentation patterns identifying the azetidine ring .

- IR spectroscopy : O–H stretching (~3200–3600 cm) and C–N vibrations (~1100–1250 cm) .

Purity is validated via HPLC (≥95% by area under the curve) and elemental analysis .

Q. What are the key physical properties of this compound relevant to experimental handling?

- Boiling point : 153.8°C at 760 mmHg .

- Density : 1.018 g/cm .

- Solubility : Highly polar, miscible with water, ethanol, and DMSO .

- Hygroscopicity : Requires storage under inert gas (N or Ar) to prevent decomposition .

Safety protocols include using PPE (gloves, goggles) and avoiding skin contact due to potential irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound derivatives?

Discrepancies in reaction outcomes (e.g., unexpected stereochemistry or byproducts) may arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than nonpolar solvents .

- Catalyst deactivation : Trace moisture or oxygen can poison Pd catalysts, altering reaction pathways .

- Steric hindrance : Substituents on the azetidine ring influence nucleophilic attack sites.

Cross-validation using DFT calculations and kinetic studies can clarify mechanisms .

Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?

- pH control : Buffering at pH 6–7 minimizes hydrolysis of the azetidine ring .

- Co-solvents : Adding 10–20% DMSO or PEG-400 enhances solubility and reduces aggregation .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) preserves activity for long-term storage .

Stability is monitored via LC-MS to detect degradation products like β-amino alcohols .

Q. How does this compound serve as a precursor for CCR6 receptor modulators in medicinal chemistry?

this compound’s secondary amine and hydroxyl groups enable functionalization via:

- Amide coupling : Reacting with carboxylic acids to form prodrugs .

- Mitsunobu reactions : Introducing aryl/alkyl groups for structure-activity relationship (SAR) studies .

Patent data (e.g., WO202212965) highlight its role in optimizing binding affinity to CCR6, a target in autoimmune diseases . Preclinical studies require pharmacokinetic profiling (e.g., logP ~0.5–1.0) to balance solubility and membrane permeability .

Q. What analytical methods validate the enantiomeric purity of this compound derivatives?

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane:isopropanol (90:10) and UV detection at 254 nm .

- Circular dichroism (CD) : Confirming absolute configuration via Cotton effects .

- X-ray crystallography : Resolving crystal structures of diastereomeric salts (e.g., tartrate derivatives) .

Discrepancies between methods may indicate racemization during synthesis or analysis .

Methodological Best Practices

- Synthetic reproducibility : Document catalyst batch numbers and solvent drying protocols (e.g., molecular sieves for THF) .

- Data validation : Compare experimental results with computational models (e.g., Gaussian for NMR chemical shift prediction) .

- Safety compliance : Follow hazard codes (e.g., H319 for eye irritation) and disposal guidelines for azetidine-containing waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.